1,1-Dimethoxypentan-3-one

Vue d'ensemble

Description

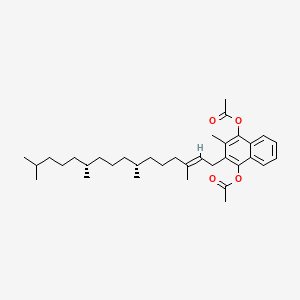

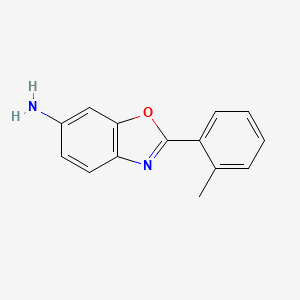

1,1-Dimethoxypentan-3-one, also known as 3-acetoxy-1,1-dimethoxy-pentane, is a compound that belongs to the acetoxy ketones family and contains two methoxy groups and one acetoxy group. It is a useful reagent for the hetero-Diels-Alder stereoselective synthesis of cryptophycin, a macrolide with potential antiproliferative properties useful in developing chemotherapy .

Synthesis Analysis

The synthesis of 1,1-Dimethoxypentan-3-one involves several stages . The first stage involves the reaction of propionyl chloride with aluminum (III) chloride in chloroform. The second stage involves the reaction of the product with vinyl bromide in chloroform. The final stage involves the reaction of the product with sodium methylate in methanol .Molecular Structure Analysis

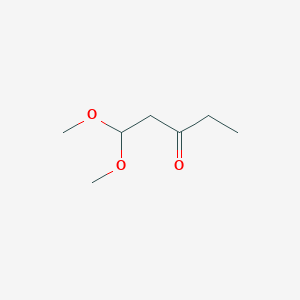

The molecular structure of 1,1-Dimethoxypentan-3-one includes a pentane chain with a ketone group at the third carbon and two methoxy groups at the first carbon . The molecular weight is 146.19 and the molecular formula is C7H14O3 .Physical And Chemical Properties Analysis

1,1-Dimethoxypentan-3-one has a molecular weight of 146.19 and a molecular formula of C7H14O3 . Other physical and chemical properties such as melting point, boiling point, density, solubility, and stability are not available in the search results.Applications De Recherche Scientifique

Eco-Friendly Synthesis

1,1-Dimethoxypentan-3-one is used in environmentally friendly synthesis methods. Pério, Dozias, and Hamelin (1998) demonstrated its application in the solvent-free synthesis of dioxolanes, dithiolanes, and oxathiolanes under microwave irradiation, highlighting its efficiency in large-scale synthesis under mild conditions (Pério, Dozias, & Hamelin, 1998).

Synthesis of Functionalized 1,3-Diketones

Kudyakova et al. (2021) reported on the synthesis of functionalized 1,3-diketones using derivatives of 1,1-dimethoxypentan-3-one. This study revealed the impact of different substituents on the conditions of the Claisen condensation and the stability of acetal groups (Kudyakova et al., 2021).

Prebiotic Chemistry

In the field of prebiotic chemistry, Deans et al. (2016) explored the role of 1,1-dimethoxypentan-3-one in the formation of tetrapyrrole macrocycles, revealing its potential in understanding early chemical evolution (Deans et al., 2016).

Rearrangement Studies

Yu et al. (1990) conducted a study on the rearrangement of 1,1-dimethoxypentan-3-one derivatives, contributing to a better understanding of reaction mechanisms in organic chemistry (Yu et al., 1990).

Conformational Energy Mapping

Wiberg and Murcko (1989) investigated the conformational energy map of dimethoxymethane, a related compound, to understand the interactions and structural dynamics in similar molecular systems (Wiberg & Murcko, 1989).

Apoptosis-Inducing Peptides

Umezawa et al. (1999) isolated peptides from Streptomyces, which included derivatives of 1,1-dimethoxypentan-3-one. These compounds showed potent apoptosis-inducing activity, indicating their potential in medical research (Umezawa et al., 1999).

Radiolysis and Oxidation Studies

Janik et al. (2000) studied the reactions of 1,1-dimethoxypentan-3-one with hydroxyl radicals, providing insights into its behavior under oxidative stress, which is relevant in polymer science (Janik et al., 2000).

Cycloaddition Mechanisms

Sustmann, Tappanchai, and Bandmann (1996) explored the cycloaddition reactions of 1,1-dimethoxypentan-3-one derivatives, contributing to the understanding of reaction mechanisms in organic synthesis (Sustmann, Tappanchai, & Bandmann, 1996).

Antibacterial Activity

Woolfson (1977) investigated the antibacterial activity of dimethoxane, a compound related to 1,1-dimethoxypentan-3-one, highlighting its potential in pharmaceutical and cosmetic applications (Woolfson, 1977).

Protecting Group in Organic Synthesis

Grunder-Klotz and Ehrhardt (1991) utilized a derivative of 1,1-dimethoxypentan-3-one as a protecting group in the synthesis of thiazetidine derivatives, demonstrating its utility in complex organic syntheses (Grunder-Klotz & Ehrhardt, 1991).

Sensing and Detection Applications

Capoferri et al. (2017) developed a molecularly imprinted sensor for the detection of dimethoate, using a compound structurally similar to 1,1-dimethoxypentan-3-one. This demonstrates its potential in environmental and food safety applications (Capoferri et al., 2017).

Propriétés

IUPAC Name |

1,1-dimethoxypentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCRQIULMFHSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457855 | |

| Record name | 1,1-dimethoxy-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethoxypentan-3-one | |

CAS RN |

31199-03-8 | |

| Record name | 1,1-dimethoxy-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.